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Cat. No.: B1582476 Get Quote

Introduction

1,4-Dibromo-2-butyne (C₄H₄Br₂) is a chemical compound with a linear four-carbon chain

containing a central alkyne group and terminal bromine atoms.[1] Its symmetrical structure and

the presence of heavy halogen atoms give rise to characteristic spectral features. This

technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,4-Dibromo-2-butyne, intended

for researchers, scientists, and professionals in drug development.

Data Presentation
The spectral data for 1,4-Dibromo-2-butyne are summarized in the tables below for clear and

easy reference.

Table 1: ¹H NMR Spectral Data

Chemical Shift
(δ) ppm

Multiplicity Solvent Instrument Source

3.9 Singlet CCl₄ Varian A-60 SpectraBase[1]

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Description Source

13.6 C1, C4 (CH₂Br) W. Robien, Univ. of Vienna[1]

76.8 C2, C3 (C≡C) W. Robien, Univ. of Vienna[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber
(cm⁻¹)

Intensity Vibration Type Notes

2260-2100 Weak / Absent -C≡C- Stretch

This band is expected

to be very weak or

absent due to the

symmetrical nature of

the internal alkyne,

resulting in no change

in dipole moment

during the vibration.[2]

[3]

~1220 Strong C-Br Stretch

~2950 Medium C-H Stretch (CH₂)

~1420 Medium C-H Bend (CH₂)

Table 4: Mass Spectrometry (MS) Data
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m/z
Relative
Abundance

Fragment Ion Notes

210, 212, 214 ~1:2:1 [C₄H₄Br₂]⁺

Molecular ion peak

cluster (M, M+2, M+4)

showing the

characteristic isotopic

pattern for two

bromine atoms.[4][5]

[6]

131, 133 ~1:1 [C₄H₄Br]⁺

Fragment from the

loss of one bromine

atom.[1]

52 High [C₄H₄]⁺

Fragment from the

loss of two bromine

atoms.

Experimental Protocols
Detailed methodologies for the acquisition of spectral data are crucial for reproducibility and

data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of 1,4-Dibromo-2-butyne is as

follows:

Sample Preparation: Dissolve approximately 5-25 mg of 1,4-Dibromo-2-butyne in 0.6-0.8

mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Carbon Tetrachloride,

CCl₄).[7] The use of an internal standard, such as tetramethylsilane (TMS), is recommended

for chemical shift referencing (0.00 ppm).[8]

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample

height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).[7]
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Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument, such

as a Varian or Bruker spectrometer operating at a frequency of 60 MHz or higher for ¹H

NMR, is then tuned and the magnetic field homogeneity is optimized (shimming).[9][10]

Data Acquisition:

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include the

spectral width, acquisition time, and relaxation delay. For quantitative results, the

relaxation delay should be at least five times the longest T1 relaxation time of the protons

of interest.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon environment. A larger number of scans is

usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The following protocol is suitable for acquiring the IR spectrum of 1,4-Dibromo-2-butyne:

Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Solution Phase: Dissolve the compound in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then

placed in an IR-transparent cell.

Mull (Nujol): Grind a small amount of the solid sample and add a few drops of a mulling

agent (e.g., Nujol) to create a paste.[11] This mull is then pressed between two IR-

transparent salt plates (e.g., KBr or NaCl).[11]

Background Spectrum: Record a background spectrum of the empty sample holder (for

pellets) or the solvent/mulling agent between salt plates. This will be subtracted from the

sample spectrum.
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Sample Spectrum: Place the prepared sample in the IR spectrometer's beam path and

acquire the spectrum. Typically, the spectrum is recorded over the range of 4000 to 400

cm⁻¹.

Mass Spectrometry (MS)
A general procedure for obtaining the mass spectrum of 1,4-Dibromo-2-butyne, for instance

by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is outlined

below:

Sample Introduction: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or hexane).

Gas Chromatography (GC): Inject the sample solution into the GC system. The compound

will be vaporized and separated from the solvent and any impurities as it passes through the

GC column. The GC conditions (temperature program, column type, carrier gas flow rate)

must be optimized for the compound.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into the mass analyzer. The analyzer (e.g., a quadrupole or time-of-

flight) separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that plots ion intensity versus m/z.[5]

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1,4-Dibromo-2-butyne.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1582476?utm_src=pdf-body
https://chem.libretexts.org/Courses/Purdue/Chem_26505%3A_Organic_Chemistry_I_(Lipton)/Chapter_5._Spectroscopy/5.2_Mass_Spectrometry
https://www.benchchem.com/product/b1582476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow

Sample Preparation
(Dissolution/Pelletizing)

Spectral Acquisition
(NMR / IR / MS)

Data Processing
(Fourier Transform / Baseline Correction)

Spectral Analysis & Interpretation

Reporting & Archiving

Click to download full resolution via product page

Caption: Generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway
This diagram illustrates the expected key fragmentation steps for 1,4-Dibromo-2-butyne under

electron ionization and the characteristic isotopic pattern due to the presence of two bromine

atoms.
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Caption: MS fragmentation of 1,4-Dibromo-2-butyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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